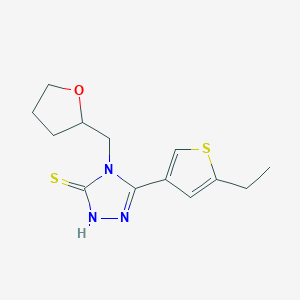
5-(5-ethylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-ethylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H17N3OS2 and its molecular weight is 295.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(5-ethylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives. It has gained attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃OS₂ |
| Molecular Weight | 295.43 g/mol |
| CAS Number | 438227-62-4 |
| MDL Number | MFCD03075041 |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, a study highlighted that related triazolethione compounds demonstrated effective cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 27.3 μM respectively .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis. In particular, studies have shown that triazole-based compounds can act as potent antifungal agents comparable to established treatments like bifonazole .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Many triazoles inhibit enzymes critical for cell division and survival in cancer cells.
- Disruption of Membrane Integrity : In antimicrobial applications, these compounds can disrupt the integrity of microbial membranes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Colon Cancer Study : A recent experimental study tested several triazole derivatives against HCT-116 cells. The results indicated that modifications to the triazole ring could enhance anticancer activity significantly .
- Antifungal Efficacy : A comparative study assessed the antifungal activity of various triazoles against clinical isolates of Candida species. The results demonstrated that certain derivatives had superior efficacy compared to traditional antifungals .
特性
IUPAC Name |
3-(5-ethylthiophen-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-2-11-6-9(8-19-11)12-14-15-13(18)16(12)7-10-4-3-5-17-10/h6,8,10H,2-5,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUXSZMLSLXXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C2=NNC(=S)N2CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














